molecular formula C14H11NO3 B13924741 9H-Fluorene, 2-methoxy-7-nitro- CAS No. 54961-21-6

9H-Fluorene, 2-methoxy-7-nitro-

Cat. No.: B13924741
CAS No.: 54961-21-6
M. Wt: 241.24 g/mol
InChI Key: XBTYFXIQZXIKCH-UHFFFAOYSA-N
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Description

2-Methoxy-7-nitrofluorene is an organic compound with the molecular formula C14H11NO3. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-nitrofluorene typically involves the nitration of 2-methoxyfluorene. One common method includes dissolving 2-methoxyfluorene in glacial acetic acid and adding concentrated nitric acid under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the nitration process, resulting in the formation of 2-Methoxy-7-nitrofluorene .

Industrial Production Methods

Industrial production of 2-Methoxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-7-nitrofluorene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Methoxy-7-nitrofluorene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including mutagenesis and cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7-nitrofluorene is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54961-21-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-methoxy-7-nitro-9H-fluorene

InChI

InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3

InChI Key

XBTYFXIQZXIKCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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